Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 114640-52-7
VCID: VC0040347
InChI: InChI=1S/C42H67BrN8O10/c1-23(2)22-26(28(53)46-38(7,8)31(56)51-42(15,16)35(60)61-17)44-29(54)36(3,4)47-32(57)39(9,10)49-34(59)41(13,14)50-33(58)40(11,12)48-30(55)37(5,6)45-27(52)24-18-20-25(43)21-19-24/h18-21,23,26H,22H2,1-17H3,(H,44,54)(H,45,52)(H,46,53)(H,47,57)(H,48,55)(H,49,59)(H,50,58)(H,51,56)/t26-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br
Molecular Formula: C42H67BrN8O10
Molecular Weight: 923.9 g/mol

Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate

CAS No.: 114640-52-7

Main Products

VCID: VC0040347

Molecular Formula: C42H67BrN8O10

Molecular Weight: 923.9 g/mol

Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate - 114640-52-7

CAS No. 114640-52-7
Product Name Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate
Molecular Formula C42H67BrN8O10
Molecular Weight 923.9 g/mol
IUPAC Name methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate
Standard InChI InChI=1S/C42H67BrN8O10/c1-23(2)22-26(28(53)46-38(7,8)31(56)51-42(15,16)35(60)61-17)44-29(54)36(3,4)47-32(57)39(9,10)49-34(59)41(13,14)50-33(58)40(11,12)48-30(55)37(5,6)45-27(52)24-18-20-25(43)21-19-24/h18-21,23,26H,22H2,1-17H3,(H,44,54)(H,45,52)(H,46,53)(H,47,57)(H,48,55)(H,49,59)(H,50,58)(H,51,56)/t26-/m0/s1
Standard InChIKey CTXMDPDBGGRIKW-SANMLTNESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br
SMILES CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br
Canonical SMILES CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br
Sequence XXXXXLXX
Synonyms 4-bromobenzoyl-(alpha-aminoisobutyric acid)(5)-leucyl-(alpha-aminoisobutyric acid)(2)-methoxy
BALA
p-BrBz-(Aib)(5)-Leu-(Aib)(2)-OMe
PubChem Compound 195100
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator